molecular formula C11H20N4O2S B6976791 1,3-dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide

1,3-dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide

Cat. No.: B6976791
M. Wt: 272.37 g/mol
InChI Key: BVYFAIUXPOUDDW-UHFFFAOYSA-N
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Description

1,3-Dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of sulfonamides, which are known for their diverse biological and chemical properties. The presence of the pyrazole ring, a piperidine moiety, and sulfonamide group makes it a molecule of interest in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with a suitable β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the sulfonamide group and the piperidine moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions at different positions of the molecule can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium(VI) compounds.

  • Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution reactions often involve nucleophiles or electrophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

1,3-Dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a tool in biological studies to understand molecular interactions and pathways.

  • Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1,3-dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

1,3-Dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

  • Pyrazole derivatives: These compounds share the pyrazole ring but may differ in their substituents and functional groups.

  • Sulfonamide derivatives: Similar compounds with sulfonamide groups but different core structures.

  • Piperidine derivatives: Compounds containing the piperidine moiety but with variations in the attached groups.

Properties

IUPAC Name

1,3-dimethyl-N-(2-methylpiperidin-3-yl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N4O2S/c1-8-10(5-4-6-12-8)14-18(16,17)11-7-15(3)13-9(11)2/h7-8,10,12,14H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYFAIUXPOUDDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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